2-(Cyanomethoxy)benzonitrile
Overview
Description
2-(Cyanomethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotransformation of Dinitrile Compounds by Rhodococcus rhodochrous : The cyanomethyl benzonitrile compounds, including 2-(cyanomethyl) benzonitrile, were biotransformed using the bacterium Rhodococcus rhodochrous LL100-21. This process resulted in the conversion of these compounds into carboxylic acids, amides, and other products, indicating potential for biological processing and synthesis of organic chemicals (Dadd et al., 2001).
Synthesis of 2-(Alkylamino)benzonitriles via Rhodium-Catalyzed Cyanation : A study demonstrated the synthesis of 2-(alkylamino)benzonitriles through rhodium-catalyzed cyanation on the aryl C-H bond. This method used N-cyano-N-phenyl-p-methylbenzenesulfonamide as the "CN" source, showing the versatility of cyanation reactions in organic synthesis (Dong et al., 2015).
Antimicrobial Activity of Benzo and Naphthonitrile Derivatives : The compound 2-(cyanomethyl)benzonitrile was used in the synthesis of various derivatives, which demonstrated significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Fadda et al., 2013).
Structural Analysis of 2-(Cyanomethoxy)benzonitrile : A study provided a detailed structural analysis of the title compound, revealing L-shaped molecular structures and interesting intermolecular interactions. Such analyses are crucial for understanding the properties and potential applications of these compounds in materials science and molecular engineering (Narasimhamurthy et al., 2007).
Electrolytes for Dye Sensitized Solar Cells : Research on benzonitrile-based electrolytes, including compounds like this compound, showed that they enhance the long-term stability and efficiency of dye-sensitized solar cells. This indicates their potential in the development of sustainable energy technologies (Latini et al., 2014).
Palladium-Catalyzed Cascade Reactions : The compound 2-(cyanomethoxy)chalcones, related to this compound, was used in palladium-catalyzed cascade reactions to synthesize benzofuro[2,3-c]pyridines. These compounds represent a new class of emissive fluorophores, suggesting applications in materials science and photonics (Xiong et al., 2019).
Properties
IUPAC Name |
2-(cyanomethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNYAOKYHQWSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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